

# (Diphenylphosphoryl)methanol: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (Diphenylphosphoryl)methanol

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## Abstract

**(Diphenylphosphoryl)methanol**, a member of the organophosphorus compound family, holds significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and a hydroxymethyl group, confer upon it distinct chemical reactivity and potential biological activity. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and analytical characterization of **(Diphenylphosphoryl)methanol**. Furthermore, it delves into the broader context of organophosphorus compounds in modulating cellular signaling pathways, offering insights into its potential applications in drug discovery and development.

## Chemical and Physical Properties

**(Diphenylphosphoryl)methanol**, also known as (hydroxymethyl)diphenylphosphine oxide, is a white solid at room temperature. Its core structure consists of a tetrahedral phosphorus atom, which is a key determinant of its chemical behavior. The physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **(Diphenylphosphoryl)methanol**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>13</sub> O <sub>2</sub> P	PubChem[1]
Molecular Weight	232.21 g/mol	PubChem[1]
Appearance	White solid	
Melting Point	136-137 °C	ECHEMI[2]
Boiling Point (Predicted)	354.7 ± 25.0 °C	ECHEMI[2]
Density (Predicted)	1.21 ± 0.1 g/cm <sup>3</sup>	ECHEMI[2]
pKa (Predicted)	13.41 ± 0.10	ECHEMI[2]

Table 2: Computed Properties of **(Diphenylphosphoryl)methanol**

Property	Value	Source
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	ECHEMI[2]
Hydrogen Bond Acceptor Count	2	ECHEMI[2]
Rotatable Bond Count	3	ECHEMI[2]
Exact Mass	232.06531665 g/mol	PubChem[1]
Monoisotopic Mass	232.06531665 g/mol	PubChem[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	16	ECHEMI[2]
Complexity	231	PubChem[1]

## Synthesis and Reactivity

The synthesis of **(Diphenylphosphoryl)methanol** can be achieved through the reaction of a phosphorus precursor with formaldehyde. A detailed experimental protocol is provided below,

followed by a discussion of the reactivity of the closely related diphenylphosphine oxide.

## Experimental Protocol: Synthesis of (Diphenylphosphoryl)methanol

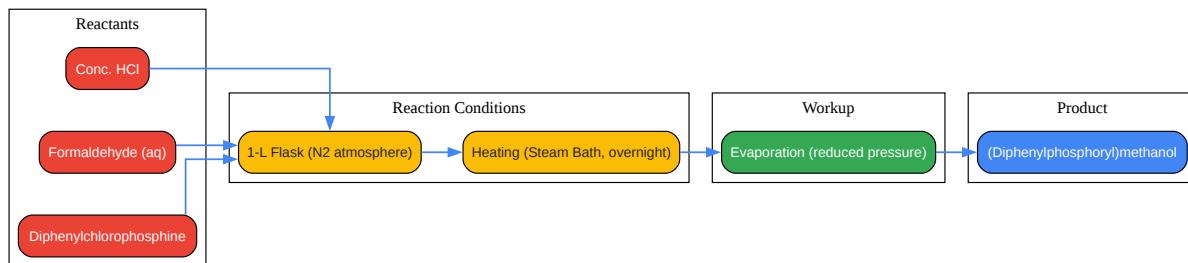
This protocol is adapted from a literature procedure for the synthesis of hydroxymethyl(diphenyl)phosphine oxide.[\[3\]](#)

### Materials:

- Diphenylchlorophosphine
- Concentrated Hydrochloric Acid
- 37% Aqueous Formaldehyde Solution
- Nitrogen gas
- Steam bath
- Rotary evaporator
- Standard laboratory glassware

### Procedure:

- Flush a 1-liter flask with nitrogen gas.
- To the flask, add 19.5 g (0.113 mol) of diphenylchlorophosphine, 200 ml of concentrated hydrochloric acid, and 200 ml of 37% aqueous formaldehyde solution (a significant excess).
- Heat the reaction mixture on a steam bath overnight.
- After cooling, evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator.
- The resulting solid is **(Diphenylphosphoryl)methanol**. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.



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Caption: Synthetic workflow for **(Diphenylphosphoryl)methanol**.

## Reactivity Profile: The Versatility of the Diphenylphosphine Oxide Moiety

While the synthesis above starts from diphenylchlorophosphine, the reactivity of the related diphenylphosphine oxide is highly relevant and showcases the versatility of this structural motif in organic synthesis. Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid.<sup>[4]</sup> This tautomerism allows it to participate in a variety of reactions.

A notable reaction is the nucleophilic addition of the P-H bond across a carbonyl group. For instance, the reaction of diphenylphosphine oxide with 2-chlorobenzaldehyde in the presence of a base like triethylamine yields **(2-Chlorophenyl)(diphenylphosphoryl)methanol**.<sup>[5]</sup> This reaction provides a general and efficient route to  $\alpha$ -hydroxy-substituted diphenylphosphine oxides.

## Analytical Characterization

The structural elucidation and purity assessment of **(Diphenylphosphoryl)methanol** are typically performed using a combination of spectroscopic and chromatographic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **(Diphenylphosphoryl)methanol** is expected to show characteristic signals for the phenyl protons and the methylene protons of the hydroxymethyl group. The phenyl protons will appear as a complex multiplet in the aromatic region (typically  $\delta$  7-8 ppm). The methylene protons ( $\text{CH}_2\text{OH}$ ) are expected to appear as a doublet due to coupling with the phosphorus atom, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments. The phenyl carbons will resonate in the aromatic region, with the carbon directly attached to the phosphorus atom showing a characteristic coupling constant. The methylene carbon of the hydroxymethyl group will also exhibit coupling to the phosphorus atom.

<sup>31</sup>P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. **(Diphenylphosphoryl)methanol** will exhibit a single resonance in the <sup>31</sup>P NMR spectrum, and its chemical shift provides information about the electronic environment of the phosphorus atom.

### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR: Acquire a standard one-dimensional proton spectrum.
- <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum.
- <sup>31</sup>P NMR: Acquire a proton-decoupled phosphorus spectrum, using an external standard if necessary for chemical shift referencing.

## Infrared (IR) Spectroscopy

The IR spectrum of **(Diphenylphosphoryl)methanol** provides valuable information about its functional groups. Key expected absorptions include:

- O-H stretch: A broad band in the region of 3400-3200  $\text{cm}^{-1}$  corresponding to the hydroxyl group.
- C-H stretch (aromatic): Peaks above 3000  $\text{cm}^{-1}$ .
- P=O stretch: A strong absorption band typically in the range of 1250-1150  $\text{cm}^{-1}$ .
- P-C stretch: Absorptions associated with the phosphorus-carbon bonds.
- C-O stretch: A band in the region of 1050-1000  $\text{cm}^{-1}$ .

#### Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window, and allowing the solvent to evaporate.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the mid-IR range (4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **(Diphenylphosphoryl)methanol**, the molecular ion peak  $[\text{M}]^+$  would be expected at  $\text{m/z}$  232.

#### Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of polar compounds.
- GC Conditions:

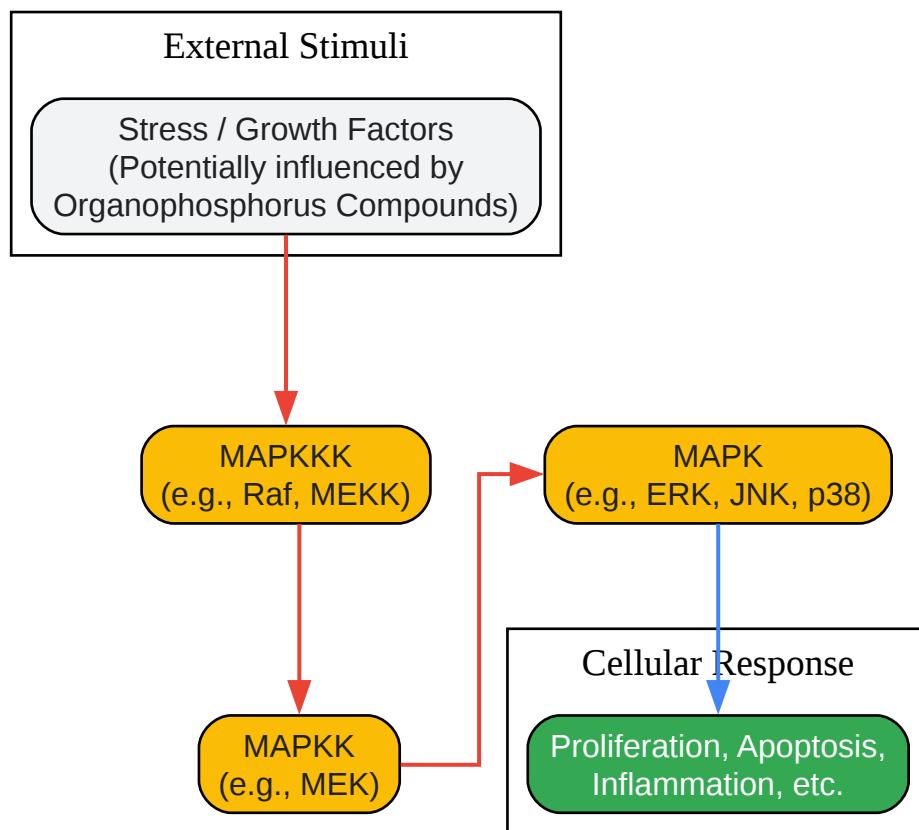
- Injector Temperature: 250 °C
- Oven Program: Start at an appropriate temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
- Carrier Gas: Helium.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

## Potential Role in Drug Discovery and Signaling Pathways

While direct biological studies on **(Diphenylphosphoryl)methanol** are limited, the broader class of organophosphorus compounds is known to interact with various biological targets. The presence of the diphenylphosphine oxide moiety is of particular interest in medicinal chemistry, as exemplified by the FDA-approved anticancer drug brigatinib, which contains a dimethylphosphinoyl group.<sup>[6]</sup> This highlights the potential for phosphine oxides to serve as important pharmacophores.

Organophosphorus compounds have been shown to modulate several key cellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.<sup>[7][8][9]</sup> The MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are crucial regulators of a wide range of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.<sup>[7][10]</sup> Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.

The interaction of organophosphorus compounds with the MAPK pathways can lead to either pro-apoptotic or pro-survival signals, depending on the specific compound, cell type, and context.<sup>[7]</sup> For instance, some organophosphorus compounds can induce apoptosis through the activation of JNK and p38-MAPK pathways, while the ERK pathway is often associated with cell survival.<sup>[7]</sup>



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Caption: General overview of the MAPK signaling pathway.

Given the structural similarity of **(Diphenylphosphoryl)methanol** to other bioactive organophosphorus compounds, it is plausible that it or its derivatives could interact with components of the MAPK signaling cascade or other cellular pathways. This potential for biological activity makes it an interesting scaffold for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

## Conclusion

**(Diphenylphosphoryl)methanol** is a well-defined organophosphorus compound with a rich chemistry that makes it a valuable building block in organic synthesis. Its properties have been characterized by a range of analytical techniques, and its synthesis is achievable through established methods. While its specific biological functions are yet to be fully elucidated, the known roles of related organophosphorus compounds in modulating critical cellular signaling pathways, such as the MAPK cascade, suggest that **(Diphenylphosphoryl)methanol** and its

derivatives represent a promising area for future research in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties and experimental protocols to facilitate such future investigations.

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